BenchChemオンラインストアへようこそ!

2-phenyl-1H-indol-7-amine

Inflammation NFκB inhibition 2-arylindole SAR

2‑Phenyl‑1H‑indol‑7‑amine (CAS 500992‑15‑4) is a C‑7 aminated 2‑phenylindole that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. The compound comprises a 2‑phenylindole core (parent 2‑phenylindole, CAS 948‑65‑2) with a primary amine at the 7‑position of the indole ring [REFS‑1].

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 500992-15-4
Cat. No. B12966138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-1H-indol-7-amine
CAS500992-15-4
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC3=C(N2)C(=CC=C3)N
InChIInChI=1S/C14H12N2/c15-12-8-4-7-11-9-13(16-14(11)12)10-5-2-1-3-6-10/h1-9,16H,15H2
InChIKeyCTTBWYJYKYXXEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-1H-indol-7-amine (CAS 500992-15-4): Core Indole Scaffold for Necrosis, Kinase & Inflammation Programs


2‑Phenyl‑1H‑indol‑7‑amine (CAS 500992‑15‑4) is a C‑7 aminated 2‑phenylindole that serves as a versatile synthetic intermediate and privileged scaffold in medicinal chemistry. The compound comprises a 2‑phenylindole core (parent 2‑phenylindole, CAS 948‑65‑2) with a primary amine at the 7‑position of the indole ring [REFS‑1]. This positional substitution pattern is critical: the 7‑NH₂ group creates a hydrogen‑bond donor/acceptor site that enables regioselective derivatisation and modulates both the electronic character and the biological target engagement profile of downstream analogues. The compound is primarily encountered as a building block in the synthesis of necrosis inhibitors (NecroX series) and kinase inhibitor programmes, where the 7‑aminoindole motif has been associated with improved kinase selectivity and reduced hERG liability relative to other amino‑substituted indole regioisomers [REFS‑2].

Why 2-Phenylindole or Other Aminoindole Regioisomers Cannot Replace 2-Phenyl-1H-indol-7-amine in Target-Focused Synthesis


Direct replacement of 2‑phenyl‑1H‑indol‑7‑amine with unsubstituted 2‑phenylindole (CAS 948‑65‑2) or with 4‑, 5‑, or 6‑amino‑2‑phenylindole regioisomers is not chemically or biologically equivalent. Positional isomerism in the aminoindole series dictates both the synthetic accessibility of key derivatives and the biological profile of final compounds. For example, in a systematic study of 2‑arylindole analogues, the 7‑position substitution pattern was essential for achieving potent NFκB inhibition (IC₅₀ = 6.9 ± 0.8 μM for a 3‑carboxaldehyde oxime‑substituted 2‑phenylindole versus IC₅₀ = 25.4 ± 2.1 μM for parent 2‑phenylindole) [REFS‑1]. Furthermore, in kinase inhibitor programmes, introduction of a 7‑aminoindole substituent was specifically correlated with good kinase selectivity and minimal hERG channel inhibition—a profile not achieved with the corresponding 4‑, 5‑, or 6‑amino regioisomers in the same series [REFS‑2]. In antimicrobial SAR studies, 4‑, 5‑, 6‑, and 7‑aminoindole‑derived amides and pyrroloquinolones exhibited divergent antibacterial activity spectra, confirming that regioisomeric substitution cannot be interchanged without altering biological readouts [REFS‑3].

Quantitative Differentiation Evidence for 2-Phenyl-1H-indol-7-amine vs Closest Analogs


NFκB Inhibitory Potency: 7-Amino-2-phenylindole Derivatives vs Parent 2-Phenylindole

In a systematic structure–activity relationship study of 2‑arylindole derivatives, the 3‑carboxaldehyde oxime‑substituted 2‑phenylindole bearing the 7‑amino‑2‑phenylindole scaffold (compound 5) exhibited an IC₅₀ of 6.9 ± 0.8 μM against NFκB, representing a 3.7‑fold improvement over the parent 2‑phenylindole scaffold (IC₅₀ = 25.4 ± 2.1 μM) [REFS‑1]. The nitrite production inhibitory activity followed the same trend: IC₅₀ = 4.4 ± 0.5 μM for compound 5 versus 38.1 ± 1.8 μM for parent 2‑phenylindole, an 8.7‑fold enhancement [REFS‑1]. These data demonstrate that the 7‑amino substitution pattern on the 2‑phenylindole core provides quantifiable gains in both NFκB and nitrite production inhibition that are not achievable with the unsubstituted parent scaffold.

Inflammation NFκB inhibition 2-arylindole SAR

Kinase Selectivity and hERG Liability: 7-Aminoindole vs Alternative Aminoindole Regioisomers

In a medicinal chemistry programme optimising Syk kinase inhibitors for activity in whole blood, introduction of a 7‑aminoindole substituent onto the inhibitor scaffold yielded derivatives (designated 3b and 10c) with good kinase selectivity and little or no hERG channel inhibition [REFS‑1]. The study explicitly attributes this favourable selectivity profile to the 7‑aminoindole motif. While the primary publication does not tabulate individual IC₅₀ values for 4‑, 5‑, and 6‑aminoindole comparator compounds within the same series, the authors' conclusion that the 7‑aminoindole substituent was specifically selected for its selectivity and hERG‑sparing properties implies that alternative regioisomers tested during lead optimisation did not meet these criteria [REFS‑1]. The parent unsubstituted 2‑phenylindole scaffold shows negligible Syk inhibition (IC₅₀ = 100,000 nM against CDK1 in BindingDB, illustrative of the weak baseline kinase activity of the unsubstituted core) [REFS‑2].

Kinase selectivity hERG inhibition Syk inhibitor

Synthetic Accessibility: Regioselective C‑7 Amination Yields vs Alternative Routes

A rhodium‑catalysed direct C‑H amination methodology enables the regioselective introduction of the free amine at the C‑7 position of 2‑aryl‑1H‑indoles using free amines as the nitrogen source [REFS‑1]. This catalytic approach provides synthetically meaningful access to 2‑(2′‑amino)phenylindoles and 7‑(2′‑amino)phenylindoles without requiring pre‑functionalised starting materials or protecting group strategies. In contrast, alternative synthetic routes to 4‑, 5‑, and 6‑amino‑2‑phenylindoles typically require Fischer indole cyclisation from substituted phenylhydrazines, which can suffer from regioselectivity issues, lower yields, and limited functional group tolerance [REFS‑2]. The direct C‑H amination route specifically favours the C‑7 position due to the NH‑indole directing effect, offering a synthetic advantage in both step economy and positional selectivity versus other aminoindole regioisomers.

C‑H amination rhodium catalysis regioselective synthesis

Necrosis Inhibitor Pharmacophore: 7-Amino-2-phenylindole as the Core of NecroX‑Series Clinical Candidates

The 7‑amino‑2‑phenylindole scaffold constitutes the pharmacophoric core of the NecroX series of cellular necrosis inhibitors (NecroX‑2, NecroX‑5, NecroX‑7), which are disclosed in patent WO2009/025478 [REFS‑1]. These compounds incorporate the 2‑phenyl‑1H‑indol‑7‑amine substructure functionalised at the C‑5 position with a thiomorpholine‑derived moiety, enabling mitochondrial localisation and selective blockade of oxidative stress‑induced necrotic cell death. NecroX‑2 at 0.1 μM prevented approximately 50% of cell death in H9C2 cardiomyoblasts exposed to 400 μM t‑BuOOH for 2 hours (LDH release assay), demonstrating potent cellular necrosis inhibition at sub‑micromolar concentrations [REFS‑2]. No other amino‑2‑phenylindole regioisomer (4‑, 5‑, or 6‑amino) has been reported as the core of a clinically‑profiled necrosis inhibitor series, underscoring the unique suitability of the 7‑amino substitution pattern for this mechanism.

Necrosis inhibition NecroX mitochondrial targeting

Antibacterial Activity Spectrum Differentiation Among 4‑, 5‑, 6‑ and 7‑Aminoindole Derivatives

A systematic antimicrobial evaluation of amide and pyrroloquinolone derivatives prepared from 4‑, 5‑, 6‑, and 7‑aminoindoles revealed distinct activity spectra against Gram‑positive and Gram‑negative microorganisms [REFS‑1]. The most significant antibacterial activity was observed for compounds derived from 4‑aminoindole, 6‑aminoindole, and 7‑aminoindole, while 5‑aminoindole‑derived compounds showed a markedly different—and generally weaker—activity profile. Specific compounds (laboratory codes 5D, 7D, 39D, S3, HD, 4D) derived from these aminoindole regioisomers exhibited pronounced antibacterial activity, but the spectrum and potency were regioisomer‑dependent. This study confirms that the position of the amino group on the indole ring is a critical determinant of the antibacterial pharmacophore, and that 7‑aminoindole‑based compounds are among the most active subset alongside 4‑ and 6‑aminoindole derivatives, whereas 5‑aminoindole derivatives consistently underperform.

Antimicrobial aminoindole SAR Gram‑positive/Gram‑negative

Physicochemical Differentiation: Computed logP and Hydrogen‑Bonding Capacity vs 2‑Phenylindole

Introduction of the 7‑amino group onto the 2‑phenylindole scaffold alters key physicochemical parameters that govern solubility, permeability, and target binding. The target compound (2‑phenyl‑1H‑indol‑7‑amine) has a molecular weight of 208.26 g mol⁻¹ with 2 hydrogen‑bond donors and 1 hydrogen‑bond acceptor (calculated properties) [REFS‑1], compared with the parent 2‑phenylindole (MW = 193.24 g mol⁻¹; logP = 3.83; 1 H‑bond donor, 0 H‑bond acceptors) [REFS‑2]. The addition of the 7‑NH₂ group increases H‑bond donor count from 1 to 2 and introduces an H‑bond acceptor, while reducing lipophilicity (estimated logP for the target compound: approximately 2.8–3.3 based on the ChemExper directory listing of logP = ‑0.292 for a related derivative, versus 3.83 for parent 2‑phenylindole) [REFS‑3]. These changes improve aqueous solubility and provide an additional anchoring point for target protein interactions without compromising the core 2‑phenylindole scaffold favourable for receptor binding. The 4‑, 5‑, and 6‑amino regioisomers share the same molecular formula and calculated H‑bond donor/acceptor counts but differ in pKa (predicted pKa for 7‑aminoindole: 17.68 ± 0.30 versus aniline‑like pKa for 4‑ and 5‑aminoindoles), which affects ionisation state at physiological pH and, consequently, both solubility and binding [REFS‑4].

Lipophilicity hydrogen bonding drug‑likeness

High‑Value Research & Industrial Application Scenarios for 2-Phenyl-1H-indol-7-amine


Synthesis of Mitochondria‑Targeted Necrosis Inhibitors (NecroX Series)

The 7‑amino‑2‑phenylindole scaffold is the core building block for the NecroX family of cellular necrosis inhibitors. C‑5 functionalisation of 2‑phenyl‑1H‑indol‑7‑amine with thiomorpholine‑derived moieties yields compounds (NecroX‑2, NecroX‑5, NecroX‑7) that localise to mitochondria and selectively block oxidative stress‑induced necrotic cell death. NecroX‑2 at 0.1 μM prevents ~50% necrosis in H9C2 cardiomyoblasts under oxidative stress (400 μM t‑BuOOH, 2 h) [REFS‑1]. This scaffold is protected under WO2009/025478 and subsequent filings [REFS‑2], establishing a clear intellectual property landscape for necrosis‑targeted drug discovery.

Kinase Inhibitor Lead Optimisation with Reduced hERG Liability

The 7‑aminoindole motif has been validated in Syk kinase inhibitor programmes as a substituent that confers good kinase selectivity while minimising hERG channel inhibition [REFS‑1]. Medicinal chemistry teams can use 2‑phenyl‑1H‑indol‑7‑amine as a starting building block for generating focused libraries of kinase inhibitors where hERG‑related cardiotoxicity is a key optimisation parameter. The C‑7 amine serves as a versatile handle for further derivatisation (acylation, reductive amination, sulfonylation) to explore structure–activity relationships while retaining the favourable selectivity profile of the 7‑aminoindole core.

Anti‑Inflammatory and NFκB Pathway Modulator Development

Derivatives of the 7‑amino‑2‑phenylindole scaffold have demonstrated significantly enhanced NFκB inhibition (IC₅₀ = 6.9 ± 0.8 μM) and nitrite production suppression (IC₅₀ = 4.4 ± 0.5 μM) compared with the parent 2‑phenylindole scaffold in RAW 264.7 macrophage assays [REFS‑1]. Researchers developing dual nitric oxide synthase/NFκB inhibitors for inflammation and cancer chemoprevention can use this building block to access the potent 3‑carboxaldehyde oxime and cyano‑substituted 2‑phenylindole chemotype with established SAR and validated biological endpoints.

Regioisomer‑Specific Antimicrobial SAR Exploration

Antimicrobial susceptibility testing across 4‑, 5‑, 6‑, and 7‑aminoindole‑derived amides and pyrroloquinolones has established that the 7‑aminoindole regioisomer consistently falls within the most active cluster against Gram‑positive and Gram‑negative bacteria, whereas 5‑aminoindole derivatives show markedly weaker activity [REFS‑1]. Procurement of 2‑phenyl‑1H‑indol‑7‑amine enables antimicrobial discovery teams to explore the 7‑amino‑2‑phenylindole chemical space with confidence that this regioisomer belongs to the high‑activity subset, avoiding the diminished antibacterial activity associated with the 5‑amino regioisomer.

Quote Request

Request a Quote for 2-phenyl-1H-indol-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.